molecular formula C6H6Br2ClN B1376003 5-(Bromomethyl)-2-chloropyridine hydrobromide CAS No. 32918-40-4

5-(Bromomethyl)-2-chloropyridine hydrobromide

Cat. No.: B1376003
CAS No.: 32918-40-4
M. Wt: 287.38 g/mol
InChI Key: VVGKPTJYXMALMN-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-chloropyridine hydrobromide is a chemical compound that belongs to the class of halogenated pyridines. It is characterized by the presence of a bromomethyl group at the 5-position and a chlorine atom at the 2-position of the pyridine ring. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Scientific Research Applications

5-(Bromomethyl)-2-chloropyridine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and insecticides.

Safety and Hazards

This compound is considered hazardous. It is highly flammable and harmful to aquatic life with long-lasting effects . It can cause severe skin burns and eye damage . It should be handled with care, using protective gloves, eye protection, and face protection .

Future Directions

The compound is a key intermediate in the synthesis of rupatadine, which is used in the treatment of seasonal and allergic rhinitis . It has been reported that pyrazolopyrimidine derivatives substituted by a reaction with compound 5 show an increased activity against cancer and other diseases related to the dysregulation of cMet kinases . Therefore, it has potential applications in the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-chloropyridine hydrobromide typically involves the bromination of 2-chloropyridine. One common method is the reaction of 2-chloropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) at elevated temperatures to yield the desired bromomethylated product .

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using continuous flow reactors. This method allows for better control of reaction conditions, leading to higher yields and purity of the product. The use of hydrobromic acid in the presence of a suitable solvent like xylene can also facilitate the bromination process .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-chloropyridine hydrobromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Nucleophilic Substitution: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.

    Oxidation: Products include 5-formyl-2-chloropyridine and 5-carboxy-2-chloropyridine.

    Reduction: The major product is 5-methyl-2-chloropyridine.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-chloropyridine hydrobromide involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it useful in the development of therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Bromomethyl)-2-methylpyridine hydrobromide
  • 5-(Bromomethyl)-2-fluoropyridine hydrobromide
  • 5-(Bromomethyl)-2-iodopyridine hydrobromide

Uniqueness

Compared to its analogs, 5-(Bromomethyl)-2-chloropyridine hydrobromide is unique due to the presence of the chlorine atom at the 2-position. This chlorine atom can influence the compound’s reactivity and selectivity in chemical reactions. Additionally, the compound’s specific electronic and steric properties make it a valuable intermediate in the synthesis of various bioactive molecules .

Properties

IUPAC Name

5-(bromomethyl)-2-chloropyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.BrH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGKPTJYXMALMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CBr)Cl.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855684
Record name 5-(Bromomethyl)-2-chloropyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32918-40-4
Record name 5-(Bromomethyl)-2-chloropyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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